molecular formula C21H20F3N3O2S B2865509 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034570-40-4

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2865509
CAS No.: 2034570-40-4
M. Wt: 435.47
InChI Key: WLQJCWAJKFHGFI-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetically designed organic compound of significant interest in advanced pharmacological and chemical research. This molecule features a complex structure that incorporates a benzothiophene group, a trifluoromethylphenyl ring, and an ethanediamide (oxalamide) linker, all connected through a dimethylaminoethyl chain. The presence of the 2-(dimethylamino)ethyl group is a notable structural feature, as it is a common pharmacophore found in bioactive molecules targeting the central nervous system; for instance, this group is a key structural component in established therapeutics like sumatriptan, which acts as a 5-HT 1D receptor agonist . The primary research applications for this compound are anticipated to be in medicinal chemistry and neuroscience. Researchers can utilize it as a key intermediate or a lead compound in the synthesis and development of novel therapeutic agents. Its potential mechanism of action is likely linked to its ability to interact with specific serotonin receptor subtypes, such as 5-HT 1D , given the structural similarity to known agents that share high affinity for these receptors . The benzothiophene and trifluoromethylphenyl moieties enhance the molecule's electronic properties and binding potential, making it a valuable candidate for structure-activity relationship (SAR) studies, high-throughput screening, and the development of new receptor agonists or antagonists. This product is provided for non-human research use only. It is strictly intended for laboratory and chemical research applications and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and operating within the guidelines of their institution's chemical hygiene plan.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2S/c1-27(2)17(16-12-30-18-9-4-3-8-15(16)18)11-25-19(28)20(29)26-14-7-5-6-13(10-14)21(22,23)24/h3-10,12,17H,11H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQJCWAJKFHGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethanediamide Derivatives

  • N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide (): This analog replaces the benzothiophene with a 1-methyl-2,3-dihydroindole group and substitutes the dimethylaminoethyl chain with a piperidinyl group. The indole moiety may enhance π-π stacking interactions compared to benzothiophene, while the piperidine ring could alter solubility and bioavailability. No activity data are provided, but structural differences suggest divergent target affinities.
  • N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide (): A benzamide derivative with a hydroxyethyl group and trifluoromethylphenyl substituent.

Trifluoromethylphenyl-Containing Compounds

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): A pesticide with a benzamide core and trifluoromethyl group. The trifluoromethyl group enhances electronegativity and resistance to enzymatic degradation. Compared to the target compound, flutolanil lacks the ethanediamide backbone and benzothiophene, limiting its applicability to non-pharmaceutical uses.
  • Thiourea Derivatives (): Compounds like (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea share the trifluoromethylphenyl and dimethylaminoalkyl groups. The thiourea moiety may confer stronger metal-binding properties than the ethanediamide group, influencing target selectivity.

DNA-Targeting Anticancer Agents

  • Amonafide Analogs (): Derivatives such as 3a (IC50 = 0.69 µM against HeLa cells) and 4b (IC50 = 0.23 µM against P388D1 cells) incorporate dimethylaminoethyl chains and aromatic systems for DNA intercalation. The target compound’s benzothiophene may mimic the planar aromatic systems of amonafide analogs, while its ethanediamide backbone could reduce side effects associated with primary amines .

Key Structural and Functional Differences

Feature Target Compound Analog/Competitor Implications
Core Structure Ethanediamide Benzamide (Flutolanil, ) / Thiourea () Ethanediamide may enable dual hydrogen bonding; benzamide/thiourea alters target engagement.
Aromatic Group 1-Benzothiophen-3-yl 1-Methyl-2,3-dihydroindole () / Benzene () Benzothiophene’s sulfur atom may enhance lipophilicity and redox activity.
Substituent 3-(Trifluoromethyl)phenyl 3,5-Bis(trifluoromethyl)phenyl () Mono-trifluoromethyl may balance electronegativity and steric hindrance.
Side Chain Dimethylaminoethyl Piperidinyl () / Hydroxyethyl () Dimethylaminoethyl may improve cellular uptake via protonation at physiological pH.
Biological Activity Not explicitly reported (inferred DNA intercalation) Anticancer IC50 values: 0.23–0.71 µM () Structural similarities suggest potential anticancer applications.

Research Findings and Data

  • Amonafide Analogs (): 3a: IC50 = 0.69 µM (HeLa); 4b: IC50 = 0.23 µM (P388D1). Dimethylaminoethyl side chains enhance activity while reducing toxicity compared to primary amines.
  • Thiourea Derivatives ():

    • Molecular weights range from 401.41 to 525.63 g/mol, indicating variable solubility.
    • Trifluoromethyl groups likely contribute to metabolic stability.

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